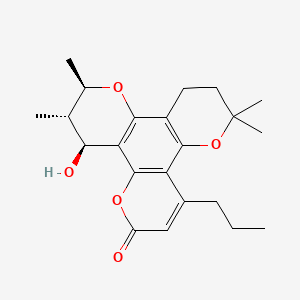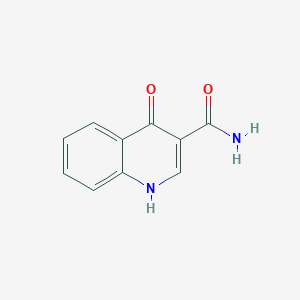
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol is a compound with a molecular formula of C10H11N5O2. It is a derivative of purine, a nitrogen-containing heterocyclic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol typically involves the cyclization of a suitable precursor molecule under specific conditions. One common method involves the reaction of a purine derivative with a cyclopentene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A purine derivative with a similar structure but different functional groups.
Guanine: Another purine derivative with distinct functional groups.
Hypoxanthine: A purine derivative with a different oxidation state.
Uniqueness
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol is unique due to its specific cyclopentene ring structure, which imparts distinct chemical and biological properties compared to other purine derivatives .
Eigenschaften
CAS-Nummer |
112318-09-9 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13) |
InChI-Schlüssel |
RQPALADHFYHEHK-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O |
Synonyme |
5'-DHCA 5'-norneplanocin A 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine 9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, 1S-(1alpha,2alpha,5beta) isomer 9-(2',trans-3'-dihydroxycyclopent-4'-enyl)adenine DHCeA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)
![2-(4-chlorophenyl)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1204374.png)





![1-(2,6-Difluorophenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1204383.png)



